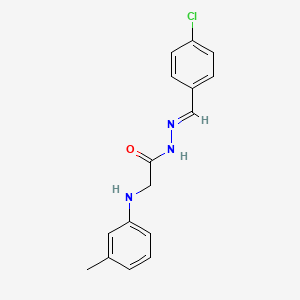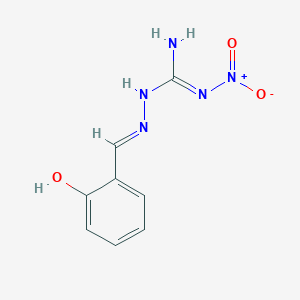![molecular formula C21H23ClN4O4 B11562563 N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11562563.png)
N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(3-chlorophenoxy)acetohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cyclooxygenase (COX), by binding to their active sites. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways to modulate biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(3-chlorophenoxy)acetohydrazide is unique due to the presence of the azepane ring and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C21H23ClN4O4 |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H23ClN4O4/c22-17-6-5-7-19(13-17)30-15-21(27)24-23-14-16-12-18(26(28)29)8-9-20(16)25-10-3-1-2-4-11-25/h5-9,12-14H,1-4,10-11,15H2,(H,24,27)/b23-14+ |
InChI-Schlüssel |
KSDPQKFARSEVPQ-OEAKJJBVSA-N |
Isomerische SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11562484.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11562489.png)

![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11562514.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11562518.png)

![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11562525.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11562526.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11562530.png)
![3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide](/img/structure/B11562533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol](/img/structure/B11562541.png)
![(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate](/img/structure/B11562548.png)
